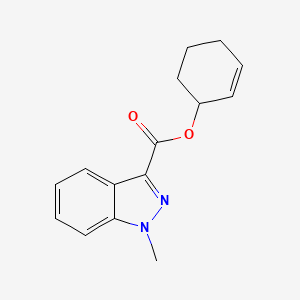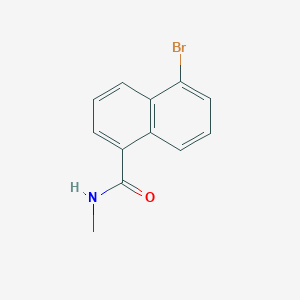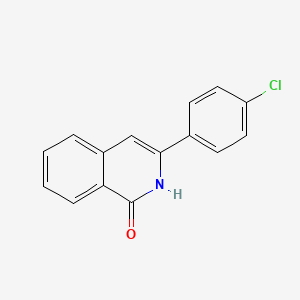![molecular formula C14H19N3O2 B11856620 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide CAS No. 61059-60-7](/img/structure/B11856620.png)
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are crucial for achieving a good yield, and the process may involve multiple steps to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cell signaling and as a precursor to biologically active compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act on serotonin receptors, modulating neurotransmitter activity and affecting mood and behavior .
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in regulating plant growth.
Serotonin: A neurotransmitter with an indole ring, playing a crucial role in mood regulation.
Uniqueness
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide is unique due to its specific structure, which combines an indole ring with an amino and butanamide group. This unique combination allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
61059-60-7 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC名 |
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C14H19N3O2/c15-6-1-2-14(19)16-7-5-10-9-17-13-4-3-11(18)8-12(10)13/h3-4,8-9,17-18H,1-2,5-7,15H2,(H,16,19) |
InChIキー |
WWOBEZLVHPIJHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


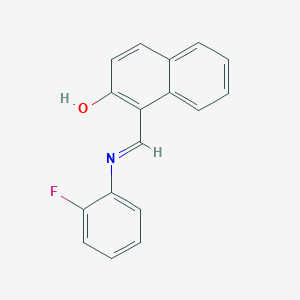
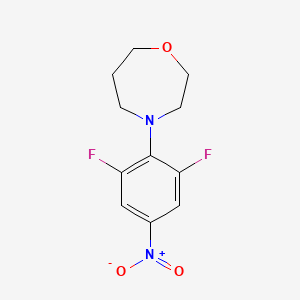
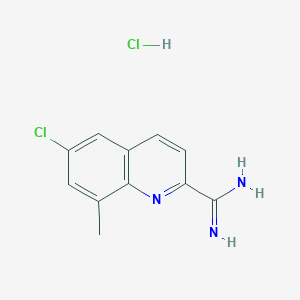
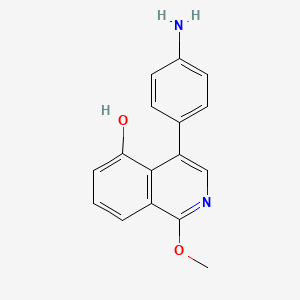
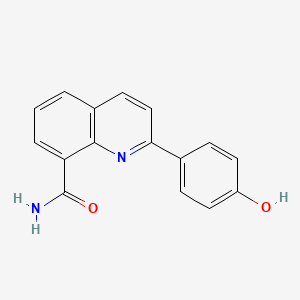
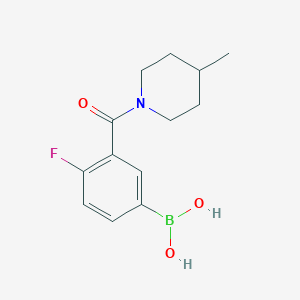

![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

